4-Methoxy-6-methylpyrimidine
Overview
Description
4-Methoxy-6-methylpyrimidine is a heterocyclic aromatic organic compound with the molecular formula C6H8N2O. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-methoxy-6-methylpyrimidine, have been found to possess a wide range of pharmacological effects . These effects are often attributed to their interaction with various biological targets, such as enzymes and receptors, involved in different biochemical pathways .
Mode of Action
For instance, some pyrimidine-based compounds function by inhibiting the activity of certain enzymes, thereby reducing the production of specific metabolites
Biochemical Pathways
For instance, some pyrimidine-based compounds have been found to inhibit the conversion of toxic alcohols to their toxic metabolites
Result of Action
Pyrimidine derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, such as anti-inflammatory and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxy-6-methylpyrimidine involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This process yields 4-amino-5-methoxy-6-chloropyrimidine, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as hydrazine hydrate can replace the methoxy group, leading to the formation of hydrazinopyrimidines.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed:
Hydrazinopyrimidines: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Scientific Research Applications
4-Methoxy-6-methylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
4-Methoxypyridine: Another methoxy-substituted heterocycle with similar chemical properties.
2-Amino-4-methoxy-6-methylpyrimidine: A closely related compound with an amino group at position 2.
Uniqueness: 4-Methoxy-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and methyl groups influence its electronic properties, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
4-methoxy-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-3-6(9-2)8-4-7-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFJPYWUQCOYLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474779 | |
Record name | AN-584/42206187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-07-1 | |
Record name | AN-584/42206187 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 4-Methoxy-6-methylpyrimidine?
A1: this compound is an organic compound with the molecular formula C6H8N2O. Its structure consists of a pyrimidine ring, a six-membered heterocyclic aromatic ring containing two nitrogen atoms, substituted with a methoxy group (-OCH3) at position 4 and a methyl group (-CH3) at position 6.
Q2: Can this compound form charge-transfer complexes?
A3: Yes, 2-amino-4-methoxy-6-methylpyrimidine can act as an electron donor and form hydrogen-bonded charge-transfer (HB-CT) complexes with π-acceptors like 2,5-dihydroxy-p-benzoquinone (DHBQ). Studies confirmed the formation of a 1:1 complex in solution and a stable 2:1 [(AMMP)2(DHBQ)] complex in the solid state, characterized by various spectroscopic techniques. []
Q3: Are there any reported applications of this compound derivatives in material science?
A4: Research suggests that derivatives like 2-amino-4-methoxy-6-methylpyrimidine are being explored as potential vapor phase corrosion inhibitors for protecting metals like those used in piping from atmospheric corrosion. The proposed mechanism involves the adsorption and condensation of the compound on the metal surface, forming a protective layer. []
Q4: Has the reactivity of this compound been investigated?
A5: Several studies explored the chemical reactivity of this compound derivatives. For instance, 4-alkoxy-6-methylpyrimidines can be converted into their corresponding N-oxides using hydrogen peroxide or monoperphthalic acid. These N-oxides can then undergo the Reissert reaction to yield 4-alkoxy-6-methylpyrimidine-2-carbonitriles. [] Further transformations of these nitriles, such as conversion to acid amides, have also been reported. []
Q5: Have theoretical studies been conducted on this compound derivatives?
A6: Yes, computational studies using Density Functional Theory (DFT) and ab initio methods have been performed on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine. These studies provided insights into the molecule's geometry, NMR chemical shifts, conformational properties, natural bond orbitals, and nonlinear optical properties. [] The calculated data showed good agreement with experimental findings, highlighting the utility of computational approaches in understanding the properties of these compounds. []
Q6: What analytical techniques are used to characterize and study this compound and its derivatives?
A6: Various analytical techniques are employed to characterize this compound and its derivatives. These include:
- Spectroscopic techniques: UV-Vis, FTIR, and NMR spectroscopy are used to analyze the compound's structure, electronic transitions, and functional groups. [, ]
- Thermal analysis: Techniques like TG-DTA provide information about the thermal stability and decomposition patterns of the compounds. []
- X-ray diffraction (XRD): This technique helps determine the crystal structure and particle size of solid compounds. []
- Chromatographic methods: Thin-layer chromatography (TLC) can be used to identify and separate different derivatives. []
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